![molecular formula C22H23N3O2 B1665153 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide CAS No. 139051-89-1](/img/structure/B1665153.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
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Overview
Description
AQ-RA 721 is a selective muscarinic antagonist with high affinity for M1- and M3-receptors. AQ-RA 721 may be used as a bronchodilator.
Scientific Research Applications
1. Serotonin-3 (5-HT3) Receptor Antagonism
Research conducted by Kawakita et al. (1992) explored the synthesis and pharmacology of derivatives of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide, focusing on their potency as serotonin-3 (5-HT3) receptor antagonists. This was evaluated through their ability to antagonize the von Bezold-Jarish effect in rats. Among these derivatives, those bearing the 1-azabicyclo[2.2.2]oct-3-yl moiety showed more potent antagonistic activity compared to others. A notable compound, Y-25130, demonstrated high affinity for the 5-HT3 receptor and effective protection against cisplatin-induced emesis in dogs (Kawakita et al., 1992).
2. Modulation of Gastrointestinal Function
In another study, derivatives of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide were evaluated for their potential in treating gastrointestinal disorders. Kakigami et al. (1998) synthesized compounds and assessed their serotonin 5-HT4 agonistic activity in vitro. Certain derivatives showed promising results, with one compound being as potent as cisapride, a known gastrointestinal prokinetic agent (Kakigami et al., 1998).
3. Potential in Treating Cognitive Deficits
Wishka et al. (2006) discovered a compound, PHA-543,613, which is a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor and structurally related to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide. This compound showed potential in treating cognitive deficits, particularly in schizophrenia. It demonstrated rapid brain penetration, high oral bioavailability in rats, and effectiveness in auditory sensory gating and novel object recognition models (Wishka et al., 2006).
properties
CAS RN |
139051-89-1 |
---|---|
Product Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27) |
InChI Key |
UDOYPNBXGCVNFY-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AQ-RA 721 AQ-RA-721 AQRA 721 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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